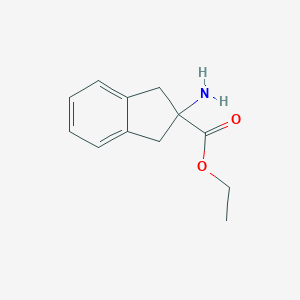

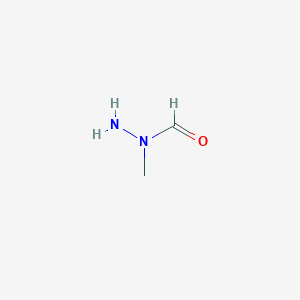

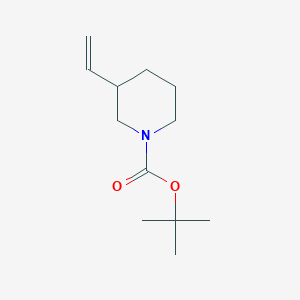

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a compound that can be synthesized through various chemical reactions involving precursors and catalysts. Although the specific compound is not directly mentioned in the provided papers, we can infer from the synthesis of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, that similar methods may be applicable. The synthesis involves starting materials such as ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a cyclohexadiene ring, which is a crucial step in the synthesis of cyclohexene derivatives. In the case of the related compound mentioned in paper , the synthesis was achieved by reacting a diketone precursor with ammonium acetate. This method could potentially be adapted for the synthesis of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the related compound synthesized in paper was determined using single-crystal X-ray diffraction, which revealed that it crystallizes in the orthorhombic space group with specific unit-cell parameters. The presence of an intramolecular N–H…O hydrogen bond generates an S(6) graph-set motif, which is a common feature in such compounds. This information provides insight into the potential molecular structure of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, suggesting that it may also exhibit similar hydrogen bonding and crystal packing characteristics.

Chemical Reactions Analysis

The related compound in paper does not detail specific chemical reactions other than its synthesis. However, the presence of amino and ester functional groups suggests that it could participate in various chemical reactions, such as nucleophilic substitution or condensation reactions. These functional groups are also likely to be present in Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, indicating a potential for diverse chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound were characterized using techniques such as FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy . These methods provide valuable information about the stability, functional groups, and electronic transitions of the compound. For Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, similar analytical techniques would likely reveal comparable properties, such as thermal stability and characteristic absorption bands corresponding to its functional groups.

科学的研究の応用

Antiviral Activity

- Scientific Field: Virology .

- Application Summary: Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Anti-pancreatic Cancer Activity

- Scientific Field: Oncology .

- Application Summary: A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors .

- Methods of Application: The compounds were tested for their ability to inhibit DDR1 signaling and epithelial−mesenchymal transition, and their effects on colony formation of pancreatic cancer cells were assessed .

- Results or Outcomes: One of the representative compounds, 7f, bound with DDR1 with a Kd value of 5.9 nM and suppressed the kinase activity with an IC50 value of 14.9 nM .

Safety And Hazards

特性

IUPAC Name |

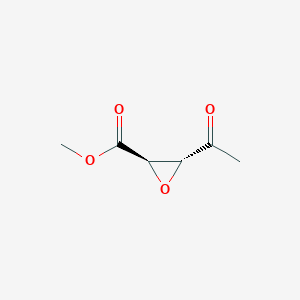

ethyl 2-amino-1,3-dihydroindene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBFVFBOZSMMSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=CC=CC=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)

![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)